molecular formula C16H16N4 B2992235 N4-(1-phenylethyl)quinazoline-2,4-diamine CAS No. 1501156-14-4

N4-(1-phenylethyl)quinazoline-2,4-diamine

Cat. No.: B2992235
CAS No.: 1501156-14-4
M. Wt: 264.332
InChI Key: VVCCEDZXRWDLBP-UHFFFAOYSA-N
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Description

N4-(1-phenylethyl)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The compound’s structure consists of a quinazoline core with a phenylethyl group attached to the nitrogen atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-phenylethyl)quinazoline-2,4-diamine typically involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further functionalization . One common method involves the decarboxylation of a 2-carboxy derivative . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N4-(1-phenylethyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(1-phenylethyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Biological Activity

N4-(1-phenylethyl)quinazoline-2,4-diamine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a detailed exploration of its biological activity, including antimicrobial, antimalarial, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its quinazoline scaffold, which consists of a fused benzene and pyrimidine ring. The presence of the phenethyl group at the N4 position enhances its pharmacological profile by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. A study focused on disubstituted quinazoline-2,4-diamines demonstrated strong antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The optimized compounds showed a survival rate of 90% in infected models compared to 66% for controls, highlighting their potential as effective antibacterial agents .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget PathogenMIC (µg/mL)Inhibition Zone (mm)
This compoundStaphylococcus aureus815
N2,N4-disubstituted derivativeAcinetobacter baumannii1612
N2,N4-disubstituted derivativeEscherichia coli3210

Antimalarial Activity

The compound has also shown promise in antimalarial applications. A series of quinazoline derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, with some compounds exhibiting IC50 values lower than 30 nM. This suggests that modifications to the quinazoline structure can significantly enhance antimalarial efficacy .

Case Study: Antimalarial Efficacy

In a study involving various quinazoline derivatives, compound 20 (6,7-dimethoxy-N4-(1-phenyl-ethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine) was identified as a lead compound due to its high potency against malaria parasites. It demonstrated a selectivity index significantly higher than traditional antimalarials like chloroquine, indicating its potential for further development as an antimalarial drug .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial resistance mechanisms. For instance, it acts as a dihydrofolate reductase inhibitor, which is critical for bacterial survival and proliferation. This mechanism was confirmed through in vitro studies showing that the compound effectively inhibited bacterial growth by disrupting folate metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinazoline derivatives. Research has shown that substituents at specific positions on the quinazoline ring can enhance antimicrobial and antimalarial activities:

  • Position N2 : Substituents here can improve binding affinity to target enzymes.
  • Position N4 : The phenethyl group has been shown to increase lipophilicity and cellular uptake.

Table 2: Structure-Activity Relationship Insights

PositionSubstituent TypeEffect on Activity
N2Aromatic ringIncreased antibacterial potency
N4Alkyl/aryl groupEnhanced bioavailability

Properties

IUPAC Name

4-N-(1-phenylethyl)quinazoline-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCCEDZXRWDLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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